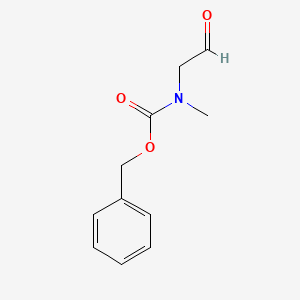

Benzyl N-methyl-N-(2-oxoethyl)carbamate

説明

Contextualization of N-methyl-N-(2-oxoethyl)carbamate Derivatives within Carbamate (B1207046) Chemistry

Carbamates, esters of carbamic acid, are a pivotal class of organic compounds with wide-ranging applications, from pharmaceuticals to agrochemicals. noaa.govwikipedia.org N-methyl carbamate derivatives, in particular, are recognized for their role as insecticides, where they function by inhibiting the enzyme acetylcholinesterase. wikipedia.orgepa.gov Beyond this, the carbamate functional group is a crucial element in medicinal chemistry, often utilized for its chemical stability and its ability to modulate the biological properties of a molecule.

The presence of the N-methyl group in Benzyl (B1604629) N-methyl-N-(2-oxoethyl)carbamate influences the electronic and steric properties of the carbamate nitrogen, affecting its reactivity. The N-acyl substitution, in this case with the 2-oxoethyl group, further modifies the carbamate's chemical behavior, making it a subject of interest for exploring novel reaction pathways. nih.gov

The Role of the Benzyloxycarbonyl (Cbz) Protecting Group in Amino Acid and Amine Chemistry

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the protection of amines, particularly in the realm of peptide synthesis. dntb.gov.ua Its primary function is to temporarily block the reactivity of an amino group, allowing for selective chemical transformations at other sites within a molecule. The Cbz group is valued for its stability under a variety of reaction conditions, yet it can be readily removed when desired, typically through catalytic hydrogenation. This orthogonality makes it an indispensable tool for multi-step synthetic sequences.

In Benzyl N-methyl-N-(2-oxoethyl)carbamate, the Cbz group shields the N-methylamino functionality, preventing it from participating in unwanted side reactions. This protection is crucial for harnessing the synthetic potential of the 2-oxoethyl group without interference from the nitrogen atom.

Significance of the 2-Oxoethyl Moiety as a Synthetic Handle in Carbonyl Chemistry

The 2-oxoethyl group, an aldehyde functionality, serves as a highly versatile synthetic handle in carbonyl chemistry. nih.gov Its electrophilic carbon atom is susceptible to attack by a wide array of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to many key transformations in organic synthesis, including aldol (B89426) condensations, Wittig reactions, and reductive aminations.

The presence of the 2-oxoethyl moiety in this compound opens up a plethora of possibilities for molecular elaboration. It can be used to introduce new functional groups, extend carbon chains, or construct cyclic systems. The proximity of the carbamate functionality can also influence the reactivity and stereoselectivity of reactions at the aldehyde, offering opportunities for the development of novel synthetic methodologies. The chemistry of related β-keto esters and amides provides a framework for understanding the potential transformations of this structural motif. nih.govresearchgate.netresearchgate.netorganic-chemistry.orgnih.gov

Overview of the Compound's Structural Features and Nomenclature

This compound possesses a well-defined molecular structure that dictates its chemical properties and reactivity. The central feature is the carbamate group, which links the benzyloxycarbonyl protecting group to the N-methyl-N-(2-oxoethyl) fragment.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | N-Cbz-N-methylaminoacetaldehyde, Benzyl methyl(2-oxoethyl)carbamate |

| CAS Number | 107201-33-2 |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| InChIKey | ULSOLOBYKJRHGB-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical databases. uni.lu

Research Significance and Potential Academic Contributions of Studies on this compound

The research significance of this compound lies in its potential as a versatile building block for the synthesis of biologically active molecules and complex organic structures. The combination of a protected amine and a reactive aldehyde within a single, relatively simple molecule makes it an attractive starting material for a variety of synthetic endeavors.

Academic contributions stemming from studies on this compound could include:

Development of Novel Synthetic Methodologies: The unique juxtaposition of functional groups may enable the discovery of new reactions or the refinement of existing ones, particularly in the area of asymmetric synthesis and cascade reactions.

Synthesis of Pharmaceutical Intermediates: The structural motifs present in this compound are found in numerous bioactive compounds. Research into its synthetic applications could lead to more efficient routes for the preparation of valuable pharmaceutical targets.

Probing Biological Systems: Derivatives of this compound could be used as chemical probes to investigate biological processes, such as enzyme inhibition, leveraging the known bioactivity of carbamates. nih.gov

In essence, this compound represents a rich platform for chemical exploration, with the potential to contribute to both fundamental organic chemistry and the development of new molecules with practical applications.

Structure

3D Structure

特性

IUPAC Name |

benzyl N-methyl-N-(2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSOLOBYKJRHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475776 | |

| Record name | benzyl methyl(2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107201-33-2 | |

| Record name | benzyl methyl(2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl N-methyl-N-(2-oxoethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzyl N Methyl N 2 Oxoethyl Carbamate

Strategies for the Formation of the Carbamate (B1207046) Linkage in N-Protected Aldehydes

The formation of the carbamate functional group is a cornerstone of the synthesis of Benzyl (B1604629) N-methyl-N-(2-oxoethyl)carbamate. This is typically achieved through the reaction of an appropriate amine with a benzyl-based carbonylating agent. The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, valued for its stability under various conditions and its susceptibility to removal by catalytic hydrogenation.

Approaches Involving Benzyl Carbamate Precursors

One of the most direct methods for the formation of the carbamate linkage involves the use of benzyl chloroformate. This highly reactive reagent readily undergoes a nucleophilic substitution reaction with an amine to form the corresponding benzyl carbamate. Benzyl carbamate itself can be prepared by the reaction of benzyl chloroformate with ammonia (B1221849). wikipedia.org It serves as a stable, crystalline solid that can be used as a protected form of ammonia in the synthesis of primary amines. wikipedia.org

The general reaction for the formation of a benzyl carbamate from an amine and benzyl chloroformate is illustrated below:

| Reactant 1 | Reactant 2 | Base | Product |

| Amine (R-NH₂) | Benzyl Chloroformate | Organic or Inorganic Base | Benzyl Carbamate (R-NH-Cbz) |

This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine (B128534), to neutralize the hydrochloric acid that is formed as a byproduct. udayton.edu The choice of solvent and reaction conditions can be adapted to suit the specific properties of the amine substrate.

Derivatization from Protected Amino Acid Analogues (e.g., N-Cbz-Glycine Derivatives)

A highly effective and common strategy for the synthesis of N-protected amino aldehydes, such as Benzyl N-methyl-N-(2-oxoethyl)carbamate, involves the use of N-protected amino acid precursors. N-Cbz-glycine and its derivatives are particularly useful starting materials.

The synthesis of N-Cbz-N-methylglycine, also known as N-Cbz-sarcosine, is a key step in this approach. This can be achieved by the reaction of sarcosine (B1681465) (N-methylglycine) with benzyl chloroformate in the presence of a base. The reaction proceeds as follows:

| Starting Material | Reagent | Base | Product |

| Sarcosine (N-methylglycine) | Benzyl Chloroformate | Sodium Hydroxide | N-Cbz-N-methylglycine |

This N-protected amino acid can then be converted to the target aldehyde through a two-step process: reduction of the carboxylic acid to a primary alcohol, followed by oxidation of the alcohol to the aldehyde.

Introduction and Functionalization of the N-Methyl and 2-Oxoethyl Moieties

With the carbamate linkage established, the subsequent steps focus on the introduction and manipulation of the N-methyl and 2-oxoethyl groups to arrive at the final target molecule.

Synthetic Routes to N-Methylated Carbamates

The N-methyl group can be introduced at various stages of the synthesis. If starting from an unmethylated amine, N-methylation can be carried out after the formation of the carbamate. Alternatively, as described in section 2.1.2, starting with N-methylglycine (sarcosine) directly incorporates the N-methyl group from the outset.

Should a post-carbamate formation methylation be desired, various methylating agents can be employed. However, for the synthesis of this compound, the use of N-Cbz-sarcosine is a more convergent and efficient approach.

Aldehyde Generation and Protection Strategies

The 2-oxoethyl (aldehyde) functionality is a sensitive group that often requires careful handling or the use of a protecting group strategy during the synthesis. Two primary approaches for the generation of this aldehyde group are the oxidation of a corresponding primary alcohol and the deprotection of an acetal (B89532) precursor.

A common route involves the reduction of the carboxylic acid of N-Cbz-N-methylglycine to the corresponding primary alcohol, N-Cbz-N-methylaminoethanol. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Once the primary alcohol is obtained, it can be oxidized to the aldehyde. Several mild oxidation methods are suitable for this transformation, which are known to minimize over-oxidation to the carboxylic acid. These include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. alfa-chemistry.comwikipedia.orgwikipedia.orgchemistrysteps.comtcichemicals.comorganic-chemistry.orgnumberanalytics.comorganic-chemistry.orgorganic-chemistry.org

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. alfa-chemistry.comwikipedia.orgtcichemicals.comorganic-chemistry.orgnumberanalytics.com It is known for its high yields and compatibility with a wide range of functional groups. wikipedia.org

Dess-Martin Periodinane (DMP) Oxidation : DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature. wikipedia.orgchemistrysteps.comorganic-chemistry.orgorganic-chemistry.org It offers the advantages of neutral pH conditions and a simple workup. wikipedia.org

An alternative and robust strategy for introducing the aldehyde functionality is to use an acetal-protected precursor. This approach avoids the potentially sensitive oxidation step. The synthesis would commence with a building block already containing the protected aldehyde, such as N-methyl-2,2-dimethoxyethanamine.

This amine can be reacted with benzyl chloroformate to form the protected intermediate, Benzyl N-methyl-N-(2,2-dimethoxyethyl)carbamate.

| Reactant 1 | Reactant 2 | Product |

| N-methyl-2,2-dimethoxyethanamine | Benzyl Chloroformate | Benzyl N-methyl-N-(2,2-dimethoxyethyl)carbamate |

The final step in this sequence is the deprotection of the acetal to reveal the aldehyde. This is typically achieved by hydrolysis under acidic conditions. A variety of acid catalysts can be employed, such as aqueous hydrochloric acid or p-toluenesulfonic acid in a wet solvent, to afford the target molecule, this compound.

This method offers the advantage of carrying the aldehyde functionality through the synthesis in a stable, protected form, which is then revealed in the final step.

Oxidation of Hydroxyethyl (B10761427) Intermediates

A prominent and effective strategy for the synthesis of this compound involves a two-step sequence commencing with the preparation of a stable alcohol precursor, Benzyl N-(2-hydroxyethyl)-N-methylcarbamate, followed by its selective oxidation to the desired aldehyde. This approach is advantageous as it avoids the direct handling of potentially unstable amino-aldehydes.

The precursor, Benzyl N-(2-hydroxyethyl)-N-methylcarbamate, is typically synthesized by the reaction of 2-(methylamino)ethanol (B44016) with benzyl chloroformate under basic conditions. The subsequent oxidation of the primary alcohol to the aldehyde is a critical step that requires mild and selective reagents to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the carbamate functionality.

Several modern oxidation methods are well-suited for this transformation:

Dess-Martin Periodinane (DMP) Oxidation : This method employs a hypervalent iodine reagent, Dess-Martin periodinane, and is widely used for its mild reaction conditions, high efficiency, and excellent functional group tolerance. alfa-chemistry.comwikipedia.org The reaction is typically performed at room temperature in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) and is often complete within a few hours. organic-chemistry.org A key advantage is its ability to oxidize sensitive alcohols without affecting other parts of the molecule. alfa-chemistry.com The reaction produces two equivalents of acetic acid, which can be buffered with pyridine (B92270) if the substrate is acid-sensitive. chem-station.com

Swern Oxidation : This technique utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base such as triethylamine (Et₃N). wikipedia.org The Swern oxidation is known for its exceptionally mild conditions, typically being carried out at very low temperatures (-78 °C), which makes it ideal for sensitive substrates. organic-chemistry.orgnrochemistry.com It effectively converts primary alcohols to aldehydes with minimal side reactions. wikipedia.org However, a notable drawback is the production of the volatile and malodorous byproduct, dimethyl sulfide. organic-chemistry.org

Both methods offer high yields and chemoselectivity, making the oxidation of the hydroxyethyl intermediate a reliable route to obtaining this compound.

Multi-step Synthetic Sequences and Reaction Conditions

The synthesis of this compound is most practically achieved through a defined multi-step sequence that ensures high purity and yield. The process can be broken down into two primary stages: carbamate formation and subsequent oxidation.

Step 1: Synthesis of Benzyl N-(2-hydroxyethyl)-N-methylcarbamate The first step involves the protection of the secondary amine of 2-(methylamino)ethanol with a benzyloxycarbonyl (Cbz) group. This is a standard N-protection reaction where the nucleophilic amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 2: Oxidation to this compound The second step is the selective oxidation of the primary alcohol function of the intermediate to an aldehyde. As detailed in section 2.2.2.2, a mild oxidant like Dess-Martin periodinane is ideal for this conversion, ensuring the integrity of the carbamate group and preventing over-oxidation.

Optimization of reaction parameters is crucial for maximizing yield and purity while minimizing side reactions. The following table outlines typical optimized parameters for the two-step synthesis.

| Step | Parameter | Description | Typical Conditions |

|---|---|---|---|

| 1. Carbamate Formation | Reagents | Starting amine, protecting agent, and base. | 2-(methylamino)ethanol, Benzyl chloroformate, Triethylamine or K₂CO₃. scirp.org |

| Solvents | Inert aprotic solvents that dissolve reactants. | Dichloromethane (DCM), Acetone, Tetrahydrofuran (THF). scirp.org | |

| Temperature | Controlled to manage the exothermic nature of the reaction. | Initial addition at 0 °C, followed by stirring at room temperature. scirp.org | |

| Atmosphere | An inert atmosphere prevents side reactions with moisture. | Nitrogen (N₂) or Argon (Ar). | |

| 2. Oxidation (DMP) | Reagents | Hydroxyethyl intermediate and oxidizing agent. | Benzyl N-(2-hydroxyethyl)-N-methylcarbamate, Dess-Martin Periodinane (DMP). wikipedia.org |

| Solvents | Chlorinated solvents are commonly used. | Dichloromethane (DCM), Chloroform (CHCl₃). organic-chemistry.org | |

| Temperature | DMP oxidations are typically run at ambient temperature. | Room Temperature (approx. 20-25 °C). chem-station.com | |

| Additives | A mild base can be added to buffer the reaction. | Pyridine can be used to neutralize acetic acid byproduct for sensitive substrates. chem-station.com |

Purification is essential to isolate this compound from reaction byproducts and unreacted starting materials.

Workup: Following the oxidation step, a preliminary workup is performed. For a Dess-Martin oxidation, this typically involves quenching the reaction and washing the organic mixture with an aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess oxidant and acidic byproducts. chem-station.com A modified workup involves diluting the reaction mixture with a nonpolar solvent like pentane (B18724) to precipitate the periodinane byproducts, followed by filtration. nih.gov

Chromatography: The primary method for purifying the final compound is silica (B1680970) gel column chromatography. This technique separates compounds based on their polarity. A solvent system, or eluent, of increasing polarity is passed through the silica column to elute the compounds at different rates. For N-(2-oxoethyl)carbamates, a common eluent system is a gradient of ethyl acetate (B1210297) in a less polar solvent like hexane (B92381) or dichloromethane. The fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

Solvent Removal: Once the pure fractions are collected and combined, the solvent is removed under reduced pressure using a rotary evaporator to yield the final product, typically as an oil or solid.

Comparative Analysis of Synthetic Routes for Analogous N-(2-oxoethyl)carbamates

The choice of N-protecting group is a critical decision in multi-step organic synthesis. Besides the benzyloxycarbonyl (Cbz) group, the tert-butoxycarbonyl (Boc) group is another widely used amine protecting group. A comparative analysis of the synthesis of this compound with its Boc-protected analog, tert-butyl N-methyl-N-(2-oxoethyl)carbamate, reveals key differences in synthetic strategy, primarily related to the stability and deprotection conditions of the carbamate.

| Feature | This compound (Cbz-Protected) | tert-butyl N-methyl-N-(2-oxoethyl)carbamate (Boc-Protected) |

| Protecting Agent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) |

| Installation | Reaction with Cbz-Cl and a base (e.g., NaHCO₃, Et₃N). numberanalytics.com | Reaction with (Boc)₂O and a base (e.g., DMAP, Et₃N). |

| Stability | Stable to acidic conditions. Sensitive to catalytic hydrogenation. masterorganicchemistry.com | Stable to catalytic hydrogenation and basic conditions. Sensitive to strong acids (e.g., TFA). masterorganicchemistry.com |

| Deprotection | Catalytic Hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com | Strong Acid (e.g., Trifluoroacetic acid - TFA). masterorganicchemistry.com |

| Synthetic Utility | Useful when subsequent steps require acidic conditions or when hydrogenation is a viable final step. | Preferred when the molecule contains functional groups sensitive to reduction (e.g., alkenes, alkynes) or when acidic deprotection is desired. |

| Orthogonality | The Cbz and Boc groups are "orthogonal," meaning one can be selectively removed in the presence of the other, which is a powerful tool in complex synthesis. masterorganicchemistry.com | The orthogonality allows for differential protection of multiple amine sites within a single molecule. masterorganicchemistry.com |

In the context of synthesizing N-(2-oxoethyl)carbamates, both routes are highly effective. The choice between Cbz and Boc protection is typically dictated by the chemical functionalities present in the rest of the molecule and the planned subsequent reaction steps. For instance, if a later step in a synthetic sequence involves a reduction-sensitive group like an alkyne, the Boc-protected analog would be the more strategic choice. Conversely, if an acid-labile group is present, the Cbz-protected compound would be preferred.

Chemical Reactivity and Transformations of Benzyl N Methyl N 2 Oxoethyl Carbamate

Reactions Involving the Aldehyde (2-Oxoethyl) Functionality

The aldehyde group serves as a key electrophilic center, readily participating in carbon-nitrogen and carbon-carbon bond-forming reactions.

Reductive amination is a cornerstone method for forming C-N bonds, converting the aldehyde functionality into a secondary or tertiary amine. The reaction proceeds via the initial formation of an iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced in situ by a mild reducing agent. arkat-usa.org This one-pot procedure is highly efficient for producing more complex amine structures. arkat-usa.org

The process typically involves mixing the aldehyde with the chosen amine, often in the presence of a weak acid catalyst, followed by the addition of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). arkat-usa.org

Table 1: Examples of Reductive Amination with Benzyl (B1604629) N-methyl-N-(2-oxoethyl)carbamate

| Nitrogen Nucleophile | Reducing Agent | Product Structure |

|---|---|---|

| Aniline | Sodium triacetoxyborohydride | Benzyl N-((2-(phenylamino)ethyl)-N-methylcarbamate |

| Morpholine | Sodium borohydride | Benzyl N-methyl-N-(2-morpholinoethyl)carbamate |

| Benzylamine | Sodium triacetoxyborohydride | Benzyl N-((2-(benzylamino)ethyl)-N-methylcarbamate |

The electrophilic nature of the aldehyde carbonyl allows for condensation reactions with various carbon nucleophiles, most notably enolates derived from ketones, esters, or other carbonyl compounds. These reactions are fundamental for constructing new carbon-carbon bonds. The initial nucleophilic attack by the enolate on the aldehyde forms a β-hydroxy carbonyl compound (an aldol (B89426) adduct), which can often be dehydrated under the reaction conditions to yield an α,β-unsaturated carbonyl compound.

The reaction is typically catalyzed by either an acid or a base, which facilitates the formation of the enolate nucleophile. The choice of catalyst and reaction conditions can influence whether the reaction stops at the aldol addition stage or proceeds to the condensation product.

The Aldol reaction is a specific and powerful class of condensation reaction. When Benzyl N-methyl-N-(2-oxoethyl)carbamate is treated with an enolizable carbonyl compound in the presence of a base or acid, it undergoes an aldol addition to form a β-hydroxy aldehyde derivative. Subsequent elimination of water (condensation) can lead to the formation of a new C=C double bond.

Related C-C bond-forming reactions at the aldehyde position include the Wittig reaction, which utilizes phosphorus ylides to convert the aldehyde into an alkene with high stereochemical control. The Horner-Wadsworth-Emmons reaction offers another route to alkenes, often favoring the formation of (E)-isomers.

Table 2: Carbon-Carbon Bond Forming Reactions at the Aldehyde Functionality

| Reaction Type | Carbon Nucleophile Precursor | Typical Product |

|---|---|---|

| Aldol Condensation | Acetone | Benzyl N-(4-hydroxy-4-methyl-2-oxopentyl)-N-methylcarbamate |

| Wittig Reaction | Triphenylphosphine methylide (Ph₃P=CH₂) | Benzyl N-allyl-N-methylcarbamate |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Ethyl (E)-4-(N-(benzyloxycarbonyl)-N-methylamino)but-2-enoate |

Transformations of the Carbamate (B1207046) Protecting Group

The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines due to its stability under many conditions and its susceptibility to removal under specific, mild protocols. wikipedia.org

The most common method for cleaving the benzyl carbamate group is catalytic hydrogenation. acs.org This process involves reacting the compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction is clean and efficient, yielding the deprotected secondary amine, with toluene (B28343) and carbon dioxide as the only byproducts.

Alternative methods exist for substrates that are sensitive to hydrogenation conditions. organic-chemistry.org Strong acids, such as hydrogen bromide in acetic acid, can cleave the Cbz group via acidolysis. More recently, nucleophilic deprotection protocols have been developed. One such method uses 2-mercaptoethanol (B42355) with a base like potassium phosphate, offering a mild alternative for complex molecules with sensitive functionalities. organic-chemistry.org

Table 3: Comparison of Deprotection Methods for the Benzyl Carbamate Group

| Method | Reagents and Conditions | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, in a solvent like Methanol or Ethyl Acetate (B1210297) | Mild conditions, clean byproducts (toluene, CO₂). acs.org | Incompatible with other reducible groups (alkenes, alkynes, some aromatic systems). |

| Acidolysis | HBr in Acetic Acid | Effective and fast. | Harsh acidic conditions can damage sensitive substrates. |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, in DMAc at 75 °C | Good functional group tolerance, useful for sensitive substrates. organic-chemistry.org | Requires elevated temperatures. |

The utility of the benzyl carbamate group stems from its robustness across a range of chemical environments. It is generally stable to mild acidic and basic conditions, allowing for selective manipulation of other functional groups within the molecule.

Specifically, benzyl carbamates are stable at a pH greater than 4 but can be hydrolyzed by strong acids, particularly at elevated temperatures (e.g., pH < 1, 100°C). They are also resistant to mild bases (e.g., pH 9 at room temperature) and even stronger aqueous bases like NaOH or LiOH under standard conditions. acs.org However, degradation can occur in strongly alkaline media at high temperatures (pH > 12, 100°C). This predictable stability profile makes it an excellent orthogonal protecting group in multi-step synthesis.

Table 4: Stability of the Benzyl Carbamate Group

| Condition Type | Specific Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Mild Acid | pH > 4 | Stable | |

| Strong Acid | pH < 1, 100°C | Cleaved | |

| Strong Acid (Anhydrous) | 15% TFA in DCM, room temp | Stable | acs.org |

| Mild Base | pH 9, room temp | Stable | |

| Strong Base | Aqueous NaOH or LiOH | Stable | acs.org |

| Strong Base / Heat | pH > 12, 100°C | Degrades | |

| Reductive (Hydrogenolysis) | H₂, Pd/C | Cleaved | acs.org |

Intermolecular and Intramolecular Reactions of the Compound

The reactivity of this compound allows it to participate in a variety of intermolecular and intramolecular reactions. The presence of the aldehyde and the carbamate functionality provides multiple sites for chemical transformations.

Intermolecular Reactions:

The aldehyde group is a primary site for intermolecular reactions. As a key electrophile, it readily participates in nucleophilic addition reactions. One of the most significant of these is the Mannich reaction , a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. In the context of this compound, the aldehyde functionality can react with various amines and a third component to yield β-amino carbonyl compounds. organic-chemistry.org The carbamate portion of the molecule can also be involved in such reactions, particularly in transition metal-catalyzed direct three-component Mannich reactions. nih.gov

The compound can also undergo standard aldehyde reactions. For instance, it can be a substrate in Wittig reactions , where the aldehyde reacts with a phosphorus ylide to form an alkene. This provides a pathway to extend the carbon chain and introduce a double bond. Furthermore, the aldehyde can be converted to a cyanohydrin upon treatment with a cyanide source, which can then be further elaborated.

Intramolecular Reactions:

The structure of this compound is amenable to intramolecular cyclization reactions, particularly under acidic conditions. Such reactions are pivotal in the synthesis of various heterocyclic systems.

A notable potential intramolecular reaction is a variation of the Bischler-Napieralski reaction . wikipedia.org This reaction typically involves the cyclization of β-arylethylamides or β-arylethylcarbamates to form dihydroisoquinolines. organic-chemistry.orgwikipedia.org While the parent compound lacks a β-aryl group, derivatives where the benzyl group is appropriately substituted with a nucleophilic aromatic ring could undergo this type of intramolecular electrophilic aromatic substitution. The reaction is generally promoted by dehydrating agents like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). organic-chemistry.org

Another plausible intramolecular pathway is the Pictet-Spengler reaction , which involves the cyclization of a β-arylethylamine with an aldehyde or ketone. beilstein-journals.org Again, while the parent compound is not a direct substrate, derivatives containing a tethered electron-rich aromatic ring could undergo an intramolecular cyclization, leading to the formation of tetrahydroisoquinoline derivatives.

The generation of an N-acyliminium ion intermediate from the carbamate is a key step in many of these intramolecular cyclizations. These highly electrophilic species can be trapped by internal nucleophiles, leading to the formation of cyclic structures.

| Reaction Type | Reactants | Key Reagents/Conditions | General Product Class |

|---|---|---|---|

| Mannich Reaction | Amine, Active Hydrogen Compound | Acid or Base Catalysis | β-Amino Carbonyl Compounds |

| Wittig Reaction | Phosphorus Ylide | Anhydrous Solvent (e.g., THF) | Alkenes |

| Cyanohydrin Formation | HCN or NaCN/H⁺ | - | α-Hydroxy Nitriles |

| Reaction Type | Structural Prerequisite | Key Reagents/Conditions | General Product Class |

|---|---|---|---|

| Bischler-Napieralski Type Cyclization | Tethered Electron-Rich Aromatic Ring | POCl₃, P₂O₅, PPA | Dihydroisoquinolines |

| Pictet-Spengler Type Reaction | Tethered Electron-Rich Aromatic Ring | Acid Catalysis (e.g., TFA) | Tetrahydroisoquinolines |

Derivatization Pathways and Product Profiles

The functional handles on this compound allow for diverse derivatization strategies, leading to a wide array of products with potential applications in medicinal chemistry and organic synthesis.

Derivatization via the Aldehyde Group:

The aldehyde is a versatile functional group for derivatization.

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields a more complex secondary or tertiary amine, respectively. This is a powerful method for building molecular complexity.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This introduces a new functional group for further modifications, such as esterification or amidation.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting hydroxyl group can be further functionalized, for example, through etherification or esterification.

Derivatization via the Carbamate Group:

The carbamate moiety also offers avenues for derivatization.

Deprotection: The benzyl group of the carbamate can be removed under various conditions, such as hydrogenolysis, to yield the corresponding N-methyl-N-(2-oxoethyl)amine. This deprotection strategy is fundamental in multi-step syntheses where the carbamate acts as a protecting group.

Reduction: Strong reducing agents like LiAlH₄ can reduce the carbamate carbonyl group to a methyl group, affording the corresponding tertiary amine.

Derivatization leading to Heterocycles:

As mentioned, the compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles. nih.govmdpi.com Intramolecular cyclization reactions, often proceeding through N-acyliminium ion intermediates, can lead to the formation of various ring systems, including piperidines and other alkaloids, depending on the specific substitution pattern of the starting material.

The product profiles of these derivatization pathways are highly dependent on the chosen reagents and reaction conditions. Careful selection of these parameters allows for the selective transformation of one functional group in the presence of others, highlighting the synthetic utility of this compound.

| Functional Group Targeted | Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|---|

| Aldehyde | Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Aldehyde | Reductive Amination | Amine, NaBH₃CN | Secondary/Tertiary Amine |

| Carbamate | Reduction | LiAlH₄ | Tertiary Amine |

| Carbamate (Benzyl group) | Hydrogenolysis | H₂, Pd/C | Secondary Amine (after deprotection) |

Applications As a Key Intermediate in Complex Molecule Synthesis

Utilization in the Construction of N-Protected Amino Aldehyde Derivatives

Benzyl (B1604629) N-methyl-N-(2-oxoethyl)carbamate is itself a prime example of an N-protected amino aldehyde derivative. Such compounds are highly valued in organic synthesis for several reasons. The benzyloxycarbonyl (Cbz) group is a well-established protecting group for amines, offering robust stability under various reaction conditions while being readily removable, typically through catalytic hydrogenation. organic-chemistry.orgnbinno.com

The aldehyde functionality is a versatile handle for numerous chemical transformations. It can be oxidized to a carboxylic acid for amide bond formation or subjected to nucleophilic addition by organometallic reagents to extend the carbon chain. N-protected amino alcohols often serve as precursors for the synthesis of these valuable N-protected amino aldehydes. The unique combination of these features in a single molecule allows for its direct use in complex synthetic pathways. rsc.orgresearchgate.net

Table 1: Key Structural Features of Benzyl N-methyl-N-(2-oxoethyl)carbamate

| Feature | Description | Synthetic Relevance |

| Protecting Group | Benzyloxycarbonyl (Cbz) | Protects the nitrogen atom during synthesis; stable to many conditions but easily removed via hydrogenolysis. organic-chemistry.orgijacskros.com |

| Core Structure | N-methylaminoacetaldehyde | Provides a modified amino acid scaffold; the N-methyl group enhances steric bulk and modifies electronic properties. |

| Reactive Group | Aldehyde (-CHO) | Electrophilic site for nucleophilic attack, oxidation to a carboxylic acid, or reductive amination to form new C-N bonds. |

Role in Peptide Chemistry and Peptide Mimetic Synthesis

The structure of this compound is particularly suited for applications in peptide science, where the synthesis of modified peptides and peptide mimetics is of great interest for developing new therapeutics with improved properties.

For its incorporation into a peptide backbone, the aldehyde group of this compound is typically oxidized to a carboxylic acid, yielding N-(benzyloxycarbonyl)-N-methylglycine. This N-methylated amino acid derivative can then be coupled to the free amino group of a growing peptide chain. bachem.com

However, the coupling of N-methylated amino acids is often challenging due to steric hindrance. peptide.com This necessitates the use of potent coupling reagents to facilitate efficient amide bond formation and minimize side reactions like racemization. bachem.compeptide.com While standard reagents like HBTU can be used, more powerful reagents are often preferred for these sterically demanding couplings. bachem.compeptide.com

The incorporation of N-methylated amino acids is a key strategy for creating modified peptides or peptide mimetics. nih.gov N-methylation of the peptide backbone can increase metabolic stability by hindering enzymatic degradation, improve membrane permeability, and constrain the peptide's conformation, which can lead to enhanced receptor selectivity. peptide.com

This compound serves as a direct precursor to an N-methylated glycine (B1666218) residue. Furthermore, its aldehyde group offers an alternative pathway for modification. Through reductive amination, the aldehyde can react with the N-terminal amine of a peptide to form a stable, non-amide linkage, creating a peptide isostere with altered biological properties.

Table 2: Selected Coupling Reagents for N-Methylated Amino Acids

| Reagent | Full Name | Class | Application Notes |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium | Highly efficient reagent, reacts faster than HBTU with less epimerization, and is very effective for coupling sterically hindered and N-methyl amino acids. bachem.compeptide.compeptide.com |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Especially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids. nih.govpeptide.com |

| PyBrOP | Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate | Phosphonium | A highly reactive reagent used to overcome difficulties in coupling N-methyl amino acids. bachem.compeptide.com |

| BEP | 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate | Pyridinium | An efficient coupling reagent for synthesizing peptides containing N-methyl amino acids with good yields and without significant loss of optical purity. thieme-connect.com |

| TOTT | S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium tetrafluoroborate | Thiuronium | Shows good results in couplings of sterically hindered or methylated amino acids, with low reported racemization levels. bachem.com |

Building Block in the Synthesis of Heterocyclic Compounds

The presence of both electrophilic and nucleophilic centers makes carbamate (B1207046) derivatives valuable precursors for the synthesis of nitrogen-containing heterocycles, which are scaffolds found in many pharmaceuticals and natural products. mdpi.comnih.gov

This compound contains a reactive aldehyde and a protected amine. Upon deprotection, the resulting amine can act as a nucleophile, while the aldehyde acts as an electrophile. This dual reactivity allows it to participate in cyclization reactions to form a variety of nitrogen-containing heterocyclic systems. rsc.org

Pyrroles: The synthesis of N-alkoxycarbonyl pyrroles can be achieved through the condensation of carbamates with 1,4-dicarbonyl surrogates like 2,5-dimethoxytetrahydrofuran (B146720) in what is known as the Clauson-Kaas reaction. nih.govacs.org This established method highlights the utility of carbamate precursors for forming N-protected pyrrole (B145914) rings. N-protected amino aldehydes can also be used to synthesize pyrrole derivatives, underscoring the potential of this compound in this area. nih.gov

Pyrazoles: Pyrazole (B372694) synthesis typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com The aldehyde in this compound can serve as one of the carbonyl components in a precursor to the required 1,3-dicarbonyl system. For instance, condensation with a ketone enolate could generate an intermediate that, upon reaction with hydrazine, would cyclize to form a pyrazole ring. The synthesis of pyrazole-containing α-amino acids has been demonstrated using N-Cbz protected precursors, illustrating the compatibility of this protecting group in pyrazole synthesis strategies. rsc.org The direct use of α,β-unsaturated aldehydes in reactions with hydrazine is also a known route to pyrazoles. mdpi.com

Table 3: Heterocyclic Synthesis Applications

| Heterocycle | General Precursors | Role of this compound |

| Pyrrole | Primary amine/carbamate + 1,4-dicarbonyl compound (or equivalent). nih.govacs.org | Can serve as the N-Cbz protected amine source in a Clauson-Kaas type synthesis. |

| Pyrazole | Hydrazine + 1,3-dicarbonyl compound (or α,β-unsaturated carbonyl). mdpi.commdpi.com | The aldehyde moiety can act as one of the electrophilic centers needed to construct the pyrazole ring. |

Contributions to Asymmetric Synthesis and Chiral Auxiliaries

While this compound itself is not typically employed as a chiral auxiliary—a role requiring an inherent, recoverable chiral center to direct the stereochemistry of a reaction—its structural motifs are integral to reagents used in modern asymmetric synthesis. wikipedia.org The principles of asymmetric synthesis often involve the temporary incorporation of a chiral group to control the stereochemical outcome of a reaction. wikipedia.org

A notable example involves a structurally related compound, Benzyl N-[(benzyloxy)methyl]carbamate, which serves as an electrophile in the diastereoselective synthesis of protected chiral β²-amino acids. researchgate.net In this context, the synthesis relies on the reaction of a chiral titanium enolate, derived from an acyl-oxazolidinone (a well-established chiral auxiliary), with the benzyl carbamate-containing electrophile. researchgate.net The high diastereoselectivity (95%) of this amidomethylation reaction is dictated by the chiral auxiliary, demonstrating how the benzyl carbamate moiety can be successfully incorporated into a growing molecule under stereochemical control. researchgate.net

This strategy highlights the role of such carbamates not as the source of chirality itself, but as essential building blocks that are compatible with chiral-controlled reaction environments. The benzyl group in these intermediates is crucial, providing stability and influencing the electronic and steric properties of the reagent during the stereoselective transformation.

Table 1: Role of Benzyl Carbamate Derivatives in Asymmetric Synthesis

| Reaction Type | Role of Benzyl Carbamate Derivative | Chiral Control Element | Outcome | Reference |

|---|

Precursor to Diversely Functionalized Carbamate Derivatives

This compound is a versatile precursor for a wide array of more complex carbamate derivatives. This versatility is endowed by the presence of two key functional handles: the aldehyde group and the benzyloxycarbonyl (Cbz) protected amine.

The aldehyde (2-oxoethyl) group is highly reactive and can undergo numerous transformations, including:

Oxidation: To form the corresponding carboxylic acid, yielding an N-Cbz protected amino acid derivative.

Reduction: To generate a primary alcohol, resulting in Benzyl N-(2-hydroxyethyl)-N-methylcarbamate. This introduces a new site for further functionalization, such as etherification or esterification.

Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to produce secondary alcohols, extending the carbon skeleton.

Reductive Amination: To introduce a second amine functionality, leading to diamine structures after deprotection.

Simultaneously, the Cbz-protected amine offers another point for modification. The Cbz group is a stable protecting group that can be selectively removed, typically via catalytic hydrogenolysis, to liberate the free secondary amine (N-methylamino) without disturbing other functional groups. organic-chemistry.orgorganic-chemistry.org This free amine can then be engaged in various coupling reactions to build larger structures. For instance, similar Cbz-protected intermediates are used in the synthesis of complex bioactive molecules where the deprotected amine is subsequently acylated or coupled with other fragments. mdpi.com

The orthogonal nature of these functional groups—where one can be reacted while the other remains intact—makes this compound a valuable starting material. For example, the aldehyde can be transformed into a more complex side chain, followed by the removal of the Cbz group to allow for peptide coupling or arylation at the nitrogen atom. This step-wise functionalization enables the synthesis of a diverse library of carbamate derivatives from a single, readily accessible precursor.

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Product Structure |

|---|---|---|

| Aldehyde | Oxidation | Benzyl N-(carboxymethyl)-N-methylcarbamate |

| Aldehyde | Reduction | Benzyl N-(2-hydroxyethyl)-N-methylcarbamate |

| Aldehyde | Reductive Amination | Benzyl N-(2-aminoethyl)-N-methylcarbamate derivative |

| Cbz-Amine | Deprotection (Hydrogenolysis) | N-methyl-aminoacetaldehyde (or its derivative post-aldehyde reaction) |

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the proton and carbon environments.

The ¹H NMR spectrum of Benzyl (B1604629) N-methyl-N-(2-oxoethyl)carbamate is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH2) adjacent to the carbamate (B1207046) oxygen are expected to produce a singlet at approximately δ 5.1-5.2 ppm. The N-methyl group protons would also yield a singlet, anticipated around δ 2.9-3.1 ppm. The methylene protons (CH2) adjacent to the aldehyde group are predicted to appear as a singlet around δ 4.1-4.3 ppm. Finally, the aldehydic proton, being highly deshielded, should present as a singlet in the downfield region, typically around δ 9.5-9.7 ppm.

Table 1: Predicted ¹H NMR Spectral Data for Benzyl N-methyl-N-(2-oxoethyl)carbamate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |

| Benzylic (O-CH₂) | 5.1 - 5.2 | Singlet | 2H |

| Aldehyde (CH=O) | 9.5 - 9.7 | Singlet | 1H |

| Methylene (N-CH₂) | 4.1 - 4.3 | Singlet | 2H |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. The two carbonyl carbons are the most downfield signals. The aldehyde carbonyl carbon is expected to resonate at approximately δ 198-202 ppm, while the carbamate carbonyl carbon is anticipated in the region of δ 155-160 ppm. The aromatic carbons of the benzyl group will show multiple signals between δ 127-136 ppm. mdpi.com The benzylic carbon (O-CH2) is predicted to appear around δ 67-68 ppm. mdpi.com The methylene carbon adjacent to the nitrogen and the aldehyde group (N-CH2) would likely be found around δ 55-60 ppm, and the N-methyl carbon is expected at approximately δ 35-40 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 198 - 202 |

| Carbamate (N-C=O) | 155 - 160 |

| Aromatic (quaternary C) | 135 - 137 |

| Aromatic (CH) | 127 - 129 |

| Benzylic (O-CH₂) | 67 - 68 |

| Methylene (N-CH₂) | 55 - 60 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would primarily show correlations among the protons within the aromatic ring, confirming their adjacency. The other signals (benzylic CH₂, N-CH₂, N-CH₃, and CHO) are expected to be singlets and would not show cross-peaks, confirming their isolation from other proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. columbia.edu An HSQC spectrum would show a correlation between the benzylic protons (~δ 5.1) and the benzylic carbon (~δ 67), the N-methyl protons (~δ 3.0) and the N-methyl carbon (~δ 37), the N-methylene protons (~δ 4.2) and the N-methylene carbon (~δ 57), the aldehydic proton (~δ 9.6) and the aldehydic carbon (~δ 200), and the aromatic protons (~δ 7.3) with their respective aromatic carbons (~δ 127-129). columbia.eduscience.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital as it shows correlations between protons and carbons over two to three bonds, which helps to piece together the molecular structure. columbia.edu Key expected correlations for this compound would include:

A cross-peak between the benzylic protons (O-CH₂) and the carbamate carbonyl carbon, confirming the benzyl ester linkage.

Correlations between the N-methyl protons and both the carbamate carbonyl carbon and the N-methylene carbon.

Correlations from the N-methylene protons to both the carbamate carbonyl carbon and the aldehyde carbonyl carbon, unequivocally establishing the N-(2-oxoethyl) moiety and its connection to the carbamate nitrogen.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl Stretching Frequencies)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the most prominent features in the IR spectrum would be the carbonyl (C=O) stretching bands. A strong absorption band characteristic of the carbamate carbonyl stretch is expected near 1700 cm⁻¹. A second distinct carbonyl absorption for the aldehyde group should appear at a slightly higher wavenumber, typically in the range of 1720-1740 cm⁻¹. Other notable absorptions would include C-H stretching from the aromatic and aliphatic groups (around 2850-3100 cm⁻¹) and C-O stretching (around 1200-1300 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O stretch | 1720 - 1740 |

| Carbamate | C=O stretch | ~1700 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and can offer structural clues based on fragmentation patterns. For this compound (MW = 207.23), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 207. Common fragmentation pathways could include the loss of the benzyl group (C₇H₇, 91 Da) or cleavage at the carbamate bond, leading to various fragment ions that can help confirm the proposed structure. PubChemLite predicts a monoisotopic mass of 207.08954 Da. uni.lu

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, serving as a definitive confirmation of the compound's chemical composition. For C11H13NO3, the calculated exact mass is 207.08954 Da. echemi.com An HRMS measurement yielding a mass value extremely close to this calculated value (typically within a few parts per million) would validate the molecular formula of this compound. Predicted m/z values for common adducts include 208.09682 for [M+H]⁺ and 230.07876 for [M+Na]⁺. uni.lu

X-ray Crystallography for Solid-State Structural Conformation (if applicable to derivatives)

While a crystal structure for this compound itself is not publicly available, X-ray crystallography has been successfully employed to elucidate the solid-state conformations of several closely related benzyl carbamate derivatives. These studies provide valuable insights into the preferred spatial arrangement of the carbamate functional group and the benzyl moiety, which are likely to be relevant to the title compound.

For instance, the crystal structure of Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate reveals a planar core composed of the thiazole (B1198619) and carbamate groups. mdpi.com The phenyl ring of the benzyloxycarbonyl (Cbz) group is significantly twisted with respect to this plane. mdpi.com This non-planar conformation is a common feature in benzyl carbamates and is influenced by crystal packing forces and intermolecular interactions, such as hydrogen bonding. scienceopen.com

Another relevant example is the crystal structure of tert-butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate . In this molecule, the phenyl ring and the carbamate plane are nearly perpendicular to each other, with a dihedral angle of 87.17 (7)°. The N-C bond within the carbamate function exhibits partial double bond character, which influences the local geometry.

The crystallographic data for these derivatives are summarized in the table below, showcasing the common crystal systems and space groups observed for such compounds.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate | C₁₃H₁₄N₂O₃S | Monoclinic | P2₁/c | a = 10.334(2) Å, b = 10.011(2) Å, c = 13.044(3) Å, β = 108.89(2)° | mdpi.com |

| tert-butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate | C₁₈H₂₂N₂O₂ | Triclinic | P-1 | a = 5.9090(10) Å, b = 9.7779(18) Å, c = 14.199(7) Å, α = 89.683(13)°, β = 87.968(14)°, γ = 83.963(15)° | |

| Benzyl N-(3-chloro-4-fluorophenyl)carbamate | C₁₄H₁₁ClFNO₂ | Orthorhombic | Pbca | a = 10.4695(16) Å, b = 9.0346(11) Å, c = 28.361(3) Å | scienceopen.com |

These examples demonstrate that derivatives of benzyl carbamate can adopt various conformations in the solid state, largely dictated by the nature of the substituents and the resulting intermolecular forces within the crystal lattice. The planarity of the carbamate group is a recurring feature, while the orientation of the benzyl and other substituent groups shows considerable variability.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing carbamates often rely on hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.net Future research should prioritize the development of greener, more sustainable synthetic pathways to Benzyl (B1604629) N-methyl-N-(2-oxoethyl)carbamate.

Key areas for exploration include:

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign approach to chemical synthesis. acs.org Esterases have shown promiscuous activity in the synthesis of carbamates in aqueous media. acs.org Future work could focus on identifying or engineering enzymes capable of directly catalyzing the formation of Benzyl N-methyl-N-(2-oxoethyl)carbamate from readily available precursors, potentially in a one-pot reaction.

Carbon Dioxide as a C1 Feedstock: Utilizing carbon dioxide as a renewable C1 source is a major goal in green chemistry. researchgate.netrsc.org Research into catalytic systems that can efficiently incorporate CO2 into the target molecule, perhaps through reactions involving N-methyl-2-aminoacetaldehyde dimethyl acetal (B89532) and benzyl alcohol, could provide a more sustainable route. rsc.org

Photocatalysis and Electro-organic Synthesis: Visible-light photocatalysis and electro-organic synthesis represent emerging technologies for driving chemical reactions under mild conditions. acs.orgchemistryviews.org Dual nickel photocatalysis has been successfully employed for the synthesis of O-aryl carbamates from CO2. acs.orgnih.gov Investigating similar photocatalytic or electrochemical methods for the synthesis of this compound could lead to more energy-efficient and selective processes. chemistryviews.orgoup.com

Exploration of New Reactivity Modes and Selective Transformations

The unique structural features of this compound, particularly the aldehyde group and the N-acyl carbamate-like structure, suggest a rich and largely unexplored reactivity profile.

Future research could focus on:

Selective Aldehyde Transformations: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. Research into stereoselective additions, condensations, and multicomponent reactions involving the aldehyde group, while preserving the carbamate (B1207046) linkage, could lead to the synthesis of complex and stereochemically rich molecules.

N-Acyl Carbamate Reactivity: The N-acyl moiety can influence the reactivity of the carbamate group. Studies on the generation and subsequent reactions of (N-acyl-N-alkylcarbamoyl)oxyl radicals from precursors similar to this compound could open up new avenues for C-C and C-heteroatom bond formation. acs.org

Photochemical and Electrochemical Reactions: The benzyl group and the carbonyl functionalities suggest that the molecule may be susceptible to photochemical and electrochemical transformations. Exploring these reactivity modes could lead to novel synthetic applications, such as selective deprotection strategies or the generation of reactive intermediates for further functionalization. rsc.org

Expanded Applications in Medicinal Chemistry and Materials Science (as a synthetic intermediate)

As a synthetic intermediate, this compound holds significant potential for the synthesis of novel compounds in both medicinal chemistry and materials science.

Potential applications to be explored include:

Medicinal Chemistry: The carbamate moiety is a common feature in many pharmaceuticals. This compound can serve as a building block for the synthesis of peptidomimetics, enzyme inhibitors, and prodrugs. For example, the aldehyde can be used to introduce pharmacologically relevant groups or to link the molecule to other bioactive scaffolds. The carbamate itself can act as a covalent modifier of enzyme active sites. nih.gov

Materials Science: Carbamates can be used as monomers in the synthesis of polyurethanes and other polymers. nih.govdigitellinc.com The bifunctional nature of this compound (aldehyde and the potential for deprotection of the benzyl group) makes it an interesting candidate for the synthesis of functional polymers. google.comacs.org For instance, the aldehyde could be used for post-polymerization modification, leading to materials with tailored properties.

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

A deeper understanding of the reaction mechanisms involving this compound requires the characterization of transient species and reaction intermediates.

Future research in this area could involve:

In Situ Spectroscopy: Techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the formation and consumption of intermediates in a reaction mixture. acs.orgnih.gov Applying these techniques to reactions involving this compound could help to elucidate reaction pathways and optimize reaction conditions. acs.orgnih.gov

Variable Temperature NMR: This technique can be used to study dynamic processes and to characterize intermediates that are unstable at room temperature. rsc.org It could be particularly useful for studying the formation of zwitterionic intermediates in carbamate synthesis. rsc.org

Mass Spectrometry: Advanced mass spectrometry techniques can be used to identify and characterize reaction intermediates, even at very low concentrations. acs.org

In-depth Computational Modeling of Complex Reaction Networks

Computational chemistry provides a powerful tool for understanding and predicting the behavior of chemical systems.

Future computational studies on this compound could include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structure of the molecule, as well as to calculate the energies of reactants, products, and transition states for various reactions. mdpi.comresearchgate.net This information can be used to predict the feasibility of different reaction pathways and to understand the factors that control reactivity and selectivity. mdpi.comresearchgate.netresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For enzymatic reactions involving this compound, QM/MM methods can be used to model the active site of the enzyme and the interactions with the substrate. nih.gov This can provide insights into the catalytic mechanism and guide the design of more efficient biocatalysts. nih.gov

Kinetic Modeling: By combining computational results with experimental data, it is possible to develop kinetic models that can simulate the behavior of complex reaction networks involving this compound. researchgate.netnih.gov These models can be used to optimize reaction conditions and to predict the outcome of new reactions. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for preparing Benzyl N-methyl-N-(2-oxoethyl)carbamate?

The synthesis typically involves carbamate formation via nucleophilic substitution or coupling reactions. For example, benzyl carbamates are often synthesized using benzyl chloroformate and amines under basic conditions. A representative method involves reacting glycine derivatives with benzyl chloroformate in the presence of a base like triethylamine, followed by purification via column chromatography (e.g., DCM/ethyl acetate gradients) . Key steps include:

- Reagent stoichiometry : Use 1.0–2.0 equivalents of alcohol or amine nucleophiles.

- Purification : Column chromatography with silica gel and solvent gradients (e.g., DCM:ethyl acetate 10:1) yields the product as a pale yellow oil (70–80% yield).

Q. What analytical techniques are essential for characterizing this compound?

Critical methods include:

- NMR spectroscopy : and NMR to confirm structural features like the carbamate carbonyl ( ppm) and methyl/oxoethyl groups. For example, NMR signals for the oxoethyl moiety appear as a triplet near ppm .

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., observed [M+H] matching calculated values within 1 ppm error) .

- X-ray crystallography : Resolves stereochemical ambiguities in solid-state structures, as seen in related carbamates with hydrogen-bonding networks .

Q. How stable is the benzyl carbamate group under varying experimental conditions?

Benzyl carbamates (Cbz groups) exhibit stability in:

- Acidic conditions : Stable at pH > 4 but hydrolyze under strong acids (pH < 1, 100°C) .

- Basic conditions : Resistant to mild bases (pH 9, RT) but degrade in strong alkaline media (pH > 12, 100°C) .

- Reduction : Susceptible to hydrogenolysis (H/Pd-C), making them unsuitable for hydrogenation reactions without deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during synthesis?

Discrepancies often arise from:

- Steric hindrance : Bulky substituents (e.g., adamantyl groups) reduce coupling efficiency. Optimize by using polar aprotic solvents (THF, DMF) and elevated temperatures .

- Diastereomer formation : Chiral centers in intermediates (e.g., menthol derivatives) may lead to unresolved mixtures. Use chiral chromatography or recrystallization for separation .

- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) improve yields in oxidative decarboxylative arylations .

Q. What mechanistic insights guide the optimization of benzyl carbamate reactivity in nucleophilic environments?

- Electrophilicity : The carbamate carbonyl is activated for nucleophilic attack by electron-withdrawing groups (e.g., oxoethyl). DFT calculations predict reactivity trends at the C=O site .

- Solvent effects : Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions, accelerating reactions .

- Steric effects : Substituents on the nitrogen (e.g., methyl vs. benzyl) modulate accessibility to the reactive site. Molecular docking studies can predict steric clashes .

Q. How can structural modifications enhance selectivity in biological applications?

- Bioisosteric replacement : Substitute the oxoethyl group with cyclopropyl or hydroxymethyl moieties to improve metabolic stability and target binding .

- Protecting group strategies : Use orthogonal protecting groups (e.g., Fmoc for amines) to enable selective deprotection in multi-step syntheses .

- Pharmacophore modeling : Align structural analogs (e.g., benzylidene hydrazine derivatives) with known protease inhibitors to identify key interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。